3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C18H18BrN3O3S and its molecular weight is 436.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It is suggested that the reaction may proceed through the cleavage of the s2-c6 thiazoline bond by nucleophile action with the subsequent substitution of bromine . Oxidation of the thiol to a disulfide probably occurs in the presence of atmospheric oxygen, giving the corresponding target triazoles .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the potential biological activities associated with similar compounds , it can be hypothesized that the compound may exert a range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N3O3S.BrH/c22-18(14-6-4-9-16(12-14)21(23)24)13-19(15-7-2-1-3-8-15)17-20(18)10-5-11-25-17;/h1-4,6-9,12,22H,5,10-11,13H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOQAMDGTIZFQM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4)SC1.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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